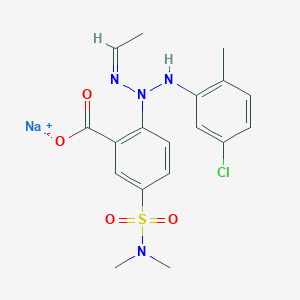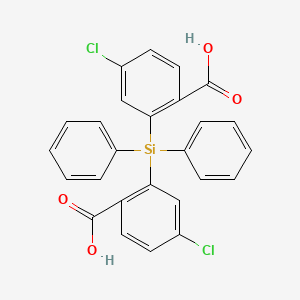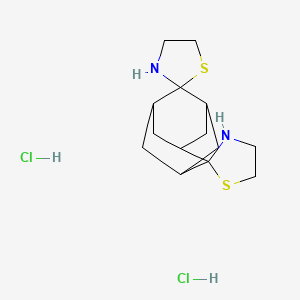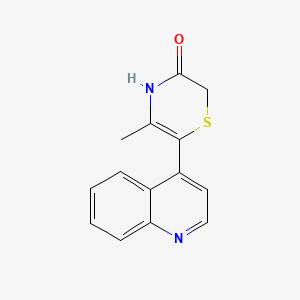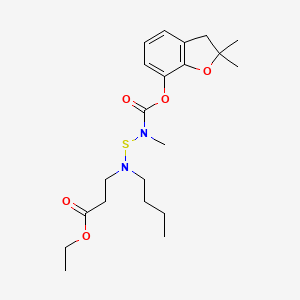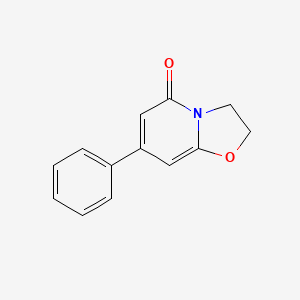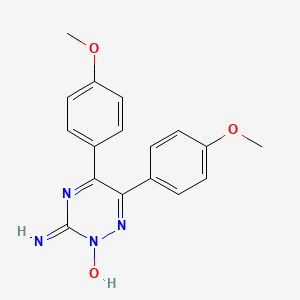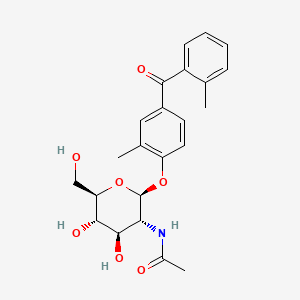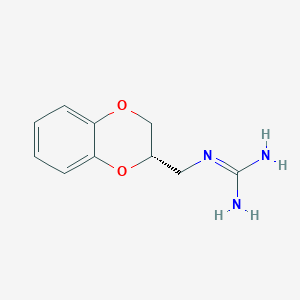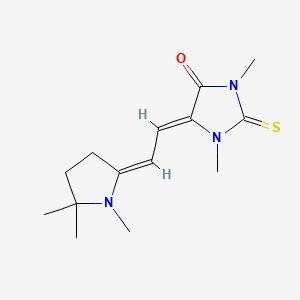
1,3-Dimethyl-2-thioxo-5-((1,5,5-trimethyl-2-pyrrolidinylidene)ethylidene)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple double bonds, five-membered rings, and sulfur-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium complexes and bases like potassium carbonate, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds and imidazolidinone ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce various reduced derivatives .
Scientific Research Applications
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect cellular processes and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-2-IMIDAZOLIDINONE: A related compound with similar structural features but lacking the sulfanylidene and pyrrolidinylidene groups.
1,3-DIMETHYL-6-SULFANYLIDENE-1,3,5-TRIAZINANE-2,4-DIONE: Another sulfur-containing compound with a different ring structure.
Uniqueness
1,3-DIMETHYL-2-SULFANYLIDENE-5-[2-(1,5,5-TRIMETHYLPYRROLIDIN-2-YLIDENE)ETHYLIDENE]IMIDAZOLIDIN-4-ONE is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
81484-99-3 |
|---|---|
Molecular Formula |
C14H21N3OS |
Molecular Weight |
279.40 g/mol |
IUPAC Name |
(5Z)-1,3-dimethyl-2-sulfanylidene-5-[(2E)-2-(1,5,5-trimethylpyrrolidin-2-ylidene)ethylidene]imidazolidin-4-one |
InChI |
InChI=1S/C14H21N3OS/c1-14(2)9-8-10(17(14)5)6-7-11-12(18)16(4)13(19)15(11)3/h6-7H,8-9H2,1-5H3/b10-6+,11-7- |
InChI Key |
WEEOXMWVJALXHN-QZTBCQRESA-N |
Isomeric SMILES |
CC1(CC/C(=C\C=C/2\C(=O)N(C(=S)N2C)C)/N1C)C |
Canonical SMILES |
CC1(CCC(=CC=C2C(=O)N(C(=S)N2C)C)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



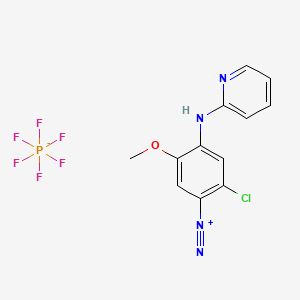
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
